molecular formula C8H4BrF5O B2999022 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide CAS No. 2244076-54-6

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide

Cat. No.: B2999022
CAS No.: 2244076-54-6
M. Wt: 291.015
InChI Key: MTFPSRAZEPEGFQ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H4BrF5O. It is characterized by the presence of difluoro and trifluoromethoxy groups attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3,6-difluoro-2-(trifluoromethoxy)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide involves its reactivity as a benzyl bromide derivative. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the benzyl carbon, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical reactions .

Properties

IUPAC Name

2-(bromomethyl)-1,4-difluoro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(11)7(4)15-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPSRAZEPEGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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